molecular formula C14H16N2O2 B11114038 N,N'-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide

N,N'-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide

Cat. No.: B11114038
M. Wt: 244.29 g/mol
InChI Key: SYHDNECHLOSTEN-UHFFFAOYSA-N
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Description

N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide is an organic compound with the molecular formula C14H16N2O2 This compound is characterized by the presence of two prop-2-en-1-yl groups attached to the nitrogen atoms of the benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-di(prop-2-en-1-yl)benzene-1,4-dicarboxamide: Similar structure but with the carboxamide groups at different positions on the benzene ring.

    N,N’-di(prop-2-en-1-yl)benzene-1,2-dicarboxamide: Another isomer with carboxamide groups at adjacent positions.

    N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxylate: An ester derivative with similar functional groups.

Uniqueness

N,N’-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of prop-2-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C14H16N2O2/c1-3-8-15-13(17)11-6-5-7-12(10-11)14(18)16-9-4-2/h3-7,10H,1-2,8-9H2,(H,15,17)(H,16,18)

InChI Key

SYHDNECHLOSTEN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)C(=O)NCC=C

Origin of Product

United States

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